
Ectocarpene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ectocarpen is a cyclic olefin.
Scientific Research Applications
Ectocarpus as a Model Organism
Ectocarpus siliculosus, a brown alga, has emerged as a significant model for studying brown algae, offering insights into the broader applications of compounds like ectocarpene. The basic culture protocols and genetic manipulation techniques developed for E. siliculosus facilitate the study of its biology and the compounds it produces, including ectocarpene. These methodologies enable research into the alga's response to environmental stressors and its reproductive mechanisms, which are crucial for understanding the role and applications of ectocarpene in natural and possibly engineered ecosystems (Le Bail & Charrier, 2013).
Ectocarpus-Associated Microbiome
The study of the microbiome associated with Ectocarpus provides another avenue to understand ectocarpene's role and applications. The genomes of seventy-two cultivable bacteria associated with Ectocarpus have been sequenced, revealing potential interactions between these microorganisms and the alga. This research highlights how ectocarpene and other compounds produced by Ectocarpus might influence the microbial community's structure and function. Such insights are crucial for biotechnological applications, including the development of bioactive compounds and the study of microbial interactions in marine ecosystems (Karimi et al., 2019).
Biotechnological Production of Ectoine
While not directly related to ectocarpene, the biotechnological production of ectoine, a compatible solute used by microorganisms for stress protection, mirrors potential pathways for ectocarpene's synthesis and application. Ectoines, like ectocarpene, are of interest for their protective properties in cells and tissues. Understanding the biosynthesis and bioprocess optimization for ectoines could provide a blueprint for similar applications and production strategies for ectocarpene, especially in the context of environmental stress protection and therapeutic applications (Pastor et al., 2010).
properties
Molecular Formula |
C11H16 |
|---|---|
Molecular Weight |
148.24 g/mol |
IUPAC Name |
(6R)-6-[(Z)-but-1-enyl]cyclohepta-1,4-diene |
InChI |
InChI=1S/C11H16/c1-2-3-8-11-9-6-4-5-7-10-11/h3-4,6-8,10-11H,2,5,9H2,1H3/b8-3-/t11-/m0/s1 |
InChI Key |
KIFXGGYCNMHCSX-DZHRUPLWSA-N |
Isomeric SMILES |
CC/C=C\[C@H]1CC=CCC=C1 |
SMILES |
CCC=CC1CC=CCC=C1 |
Canonical SMILES |
CCC=CC1CC=CCC=C1 |
synonyms |
1-(1-butenyl)-2,5-cycloheptadiene ectocarpene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



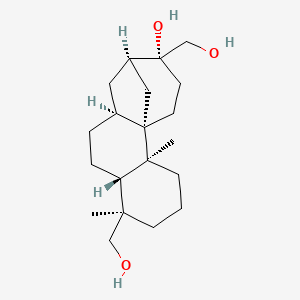
![4-[3-(4-Bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1253854.png)


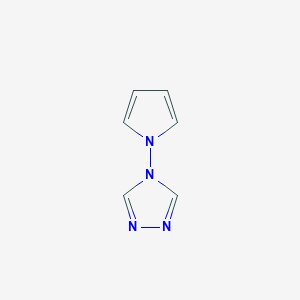
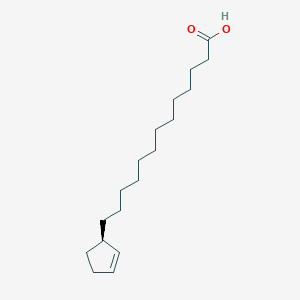
![methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1253859.png)
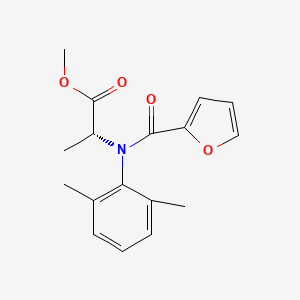
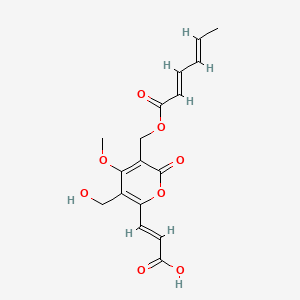
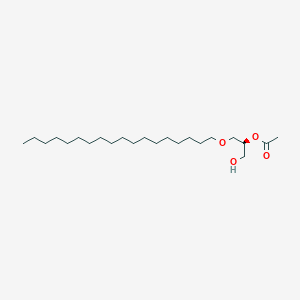
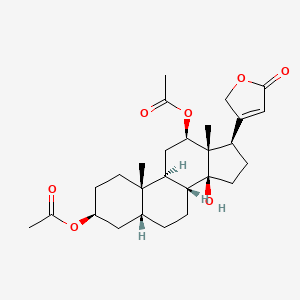
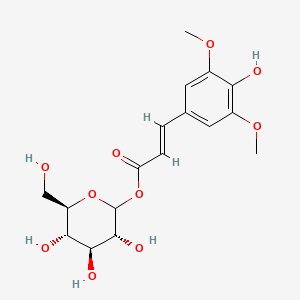
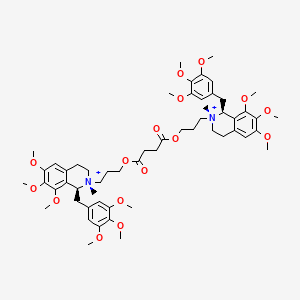
![2-hydroxy-N-[(4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B1253874.png)